

# Application Notes and Protocols for Cross-linking BRC4wt and RAD51

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## Compound of Interest

Compound Name: *BRC4wt*

Cat. No.: *B15599711*

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These application notes provide a detailed protocol for the chemical cross-linking of the wild-type BRC4 repeat of the BRCA2 protein (**BRC4wt**) and the RAD51 recombinase. This interaction is a critical node in the homologous recombination (HR) pathway, a key DNA double-strand break repair mechanism. Dysregulation of this interaction is implicated in cancer development, making it a prime target for therapeutic intervention. The following protocols and data are intended to guide researchers in studying this protein-protein interaction, both in vitro and within a cellular context.

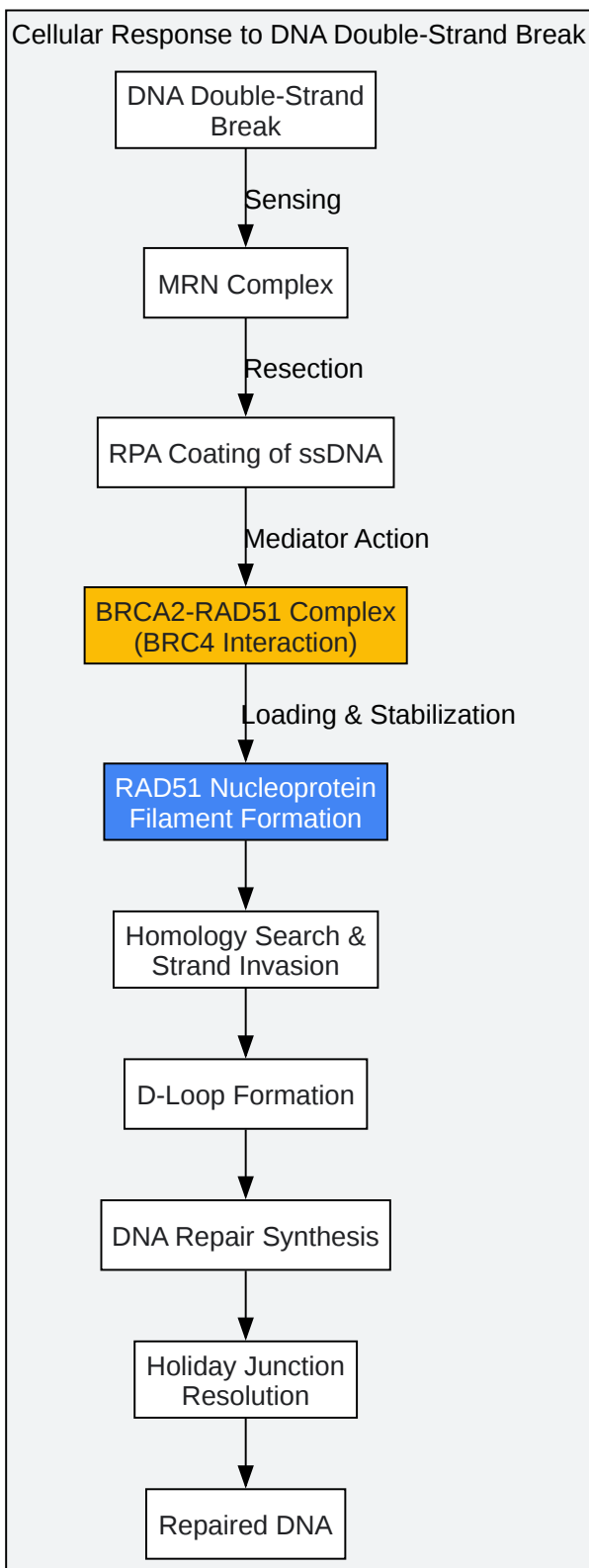
## Quantitative Data Summary

The interaction between the BRC4 repeat of BRCA2 and RAD51 has been characterized by various biophysical methods. The dissociation constant ( $K_d$ ) is a measure of the binding affinity between the two proteins, with a lower  $K_d$  indicating a stronger interaction. The following table summarizes quantitative data on this interaction.

Interacting Proteins	Method	Dissociation Constant (Kd)	Reference
BRC4 peptide and RAD51	Fluorescence Polarization Anisotropy (FPA)	$36 \pm 7 \mu\text{M}$ (for the FxxA half-peptide)	[1]
BRC4 analogous peptide (P2) and RAD51(241-260)	Microscale Thermophoresis (MST)	$44.286 \mu\text{M}$	[2]
BRC4 and RAD51	Not specified	High Affinity	[3]

## Signaling Pathway

The interaction between BRCA2's BRC repeats and RAD51 is a pivotal step in the homologous recombination pathway for DNA double-strand break repair. BRCA2 facilitates the loading of RAD51 onto single-stranded DNA (ssDNA) at the site of damage, a process that is essential for the subsequent search for a homologous template and strand invasion. The BRC4 repeat, in particular, mimics the RAD51 self-association interface, thereby modulating RAD51 filament formation.[4][5] At substoichiometric concentrations, BRC4 can promote the assembly of RAD51 on ssDNA, while at higher concentrations, it can disrupt RAD51 oligomerization.[1][4][6] This regulatory role ensures that RAD51 is correctly deposited at the site of DNA damage to initiate repair.



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BRCA2-RAD51 interaction in homologous recombination.

## Experimental Protocols

### Protocol 1: In Vitro Cross-linking of BRC4wt Peptide and RAD51 using BS3

This protocol is adapted from a study that successfully used the amine-reactive cross-linker Bis(sulfosuccinimidyl)suberate (BS3) to study the BRC4-RAD51 interaction.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

#### Materials:

- Purified human RAD51 protein
- Synthetic **BRC4wt** peptide (wild-type sequence)
- BS3 (Bis(sulfosuccinimidyl)suberate) cross-linker
- Cross-linking Buffer: 20 mM HEPES pH 8.0, 100 mM Na<sub>2</sub>SO<sub>4</sub>, 5% glycerol[\[7\]](#)
- Quenching Buffer: 1 M Tris-HCl pH 7.5
- SDS-PAGE reagents
- Mass spectrometer for analysis

#### Procedure:

- Protein and Peptide Preparation:
  - Prepare a 24 µM solution of purified RAD51 in the cross-linking buffer.[\[7\]](#)
  - Prepare a stock solution of the **BRC4wt** peptide (e.g., 2 mM in 100% DMSO).[\[7\]](#)[\[8\]](#)
- Complex Formation:
  - Mix equimolar concentrations of RAD51 and **BRC4wt** peptide in the cross-linking buffer.[\[7\]](#)  
[\[8\]](#) Ensure the final DMSO concentration is below 5% (v/v) to avoid protein denaturation.  
[\[7\]](#)

- Incubate the mixture for 30 minutes at 20°C to allow for the formation of the **BRC4wt-RAD51** complex.[\[7\]](#)[\[8\]](#)
- Cross-linking Reaction:
  - Prepare a fresh stock solution of BS3 (e.g., 50 mM in PBS).[\[7\]](#)
  - Add BS3 to the protein-peptide mixture to a final concentration of 1 mM.[\[7\]](#)
  - Incubate the reaction for 30-60 minutes at room temperature.
- Quenching:
  - Stop the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM.
  - Incubate for 15 minutes at room temperature.
- Analysis:
  - Analyze the cross-linked products by SDS-PAGE followed by Coomassie blue staining or Western blotting using antibodies against RAD51 and a tag on the BRC4 peptide (if present). A successful cross-linking will result in a higher molecular weight band corresponding to the BRC4-RAD51 complex.[\[7\]](#)
  - For detailed interaction site mapping, the cross-linked sample can be subjected to in-gel digestion followed by mass spectrometry (XL-MS) analysis to identify the cross-linked peptides.[\[7\]](#)[\[8\]](#)[\[11\]](#)

## Protocol 2: In Vitro Cross-linking of BRCA2-RAD51 Complexes using Glutaraldehyde

This protocol provides an alternative method using glutaraldehyde, a less specific but effective cross-linker for stabilizing larger protein complexes.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Purified full-length BRCA2 or a fragment containing BRC4.

- Purified RAD51 protein.
- Glutaraldehyde (electron microscopy grade).
- Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4.
- Quenching Buffer: 1 M Glycine.
- SDS-PAGE reagents.

#### Procedure:

- Complex Formation:
  - Incubate BRCA2 (or BRC4-containing fragment) and RAD51 at a desired molar ratio (e.g., 1:24) in the reaction buffer.[\[14\]](#)
  - Allow the complex to form by incubating for 30 minutes at room temperature.
- Cross-linking Reaction:
  - Add glutaraldehyde to a final concentration of 0.01% - 0.1%. The optimal concentration should be determined empirically.
  - Incubate for 5-15 minutes at room temperature.
- Quenching:
  - Add quenching buffer to a final concentration of 100 mM to stop the reaction.
  - Incubate for 15 minutes at room temperature.
- Analysis:
  - Analyze the cross-linked products by SDS-PAGE and Western blotting.

## Protocol 3: In Situ Cross-linking using Formaldehyde

This protocol is for capturing the BRC4-RAD51 interaction within a cellular context.[\[15\]](#)[\[16\]](#)

**Materials:**

- Cultured cells expressing **BRC4wt** and RAD51.
- Formaldehyde (37% solution).
- PBS (Phosphate-Buffered Saline).
- Quenching Solution: 1.25 M Glycine.
- Lysis Buffer (RIPA or similar).
- Immunoprecipitation reagents.

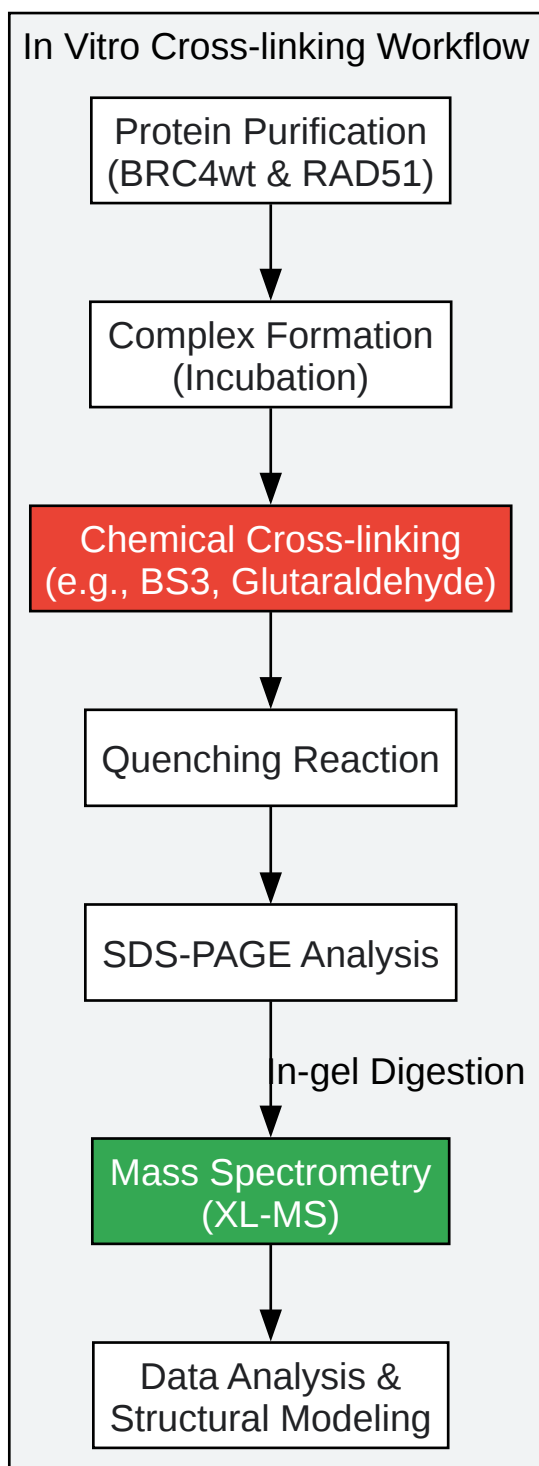
**Procedure:**

- Cell Culture:
  - Grow cells to the desired confluency.
- Cross-linking:
  - Add formaldehyde directly to the cell culture medium to a final concentration of 1%.[\[16\]](#)
  - Incubate for 10 minutes at room temperature with gentle shaking.
- Quenching:
  - Add quenching solution to a final concentration of 125 mM.
  - Incubate for 5 minutes at room temperature.
- Cell Lysis and Immunoprecipitation:
  - Wash cells with ice-cold PBS and lyse using an appropriate lysis buffer containing protease inhibitors.
  - Perform immunoprecipitation using an antibody against either BRCA2 or RAD51 to pull down the cross-linked complex.

- Analysis:
  - Analyze the immunoprecipitated proteins by Western blotting to detect the co-precipitating partner.

## Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro cross-linking experiment followed by mass spectrometry analysis.



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Workflow for **BRC4wt**-RAD51 cross-linking and analysis.

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